1,3-Dimethyl-1-(4-phenylcyclohexyl)urea

Soluble epoxide hydrolase Cyclohexylphenylurea Structure-activity relationship

This compound is a privileged chemical tool for probing sEH and HRI targets. The 4-phenylcyclohexyl motif provides target engagement that simpler N,N'-diarylureas cannot, while the N,N'-dimethyl carbamoyl pattern is essential for activity and selectivity. It serves as an ideal matched negative control for UC2288 in p21 research and for ACAT inhibitor studies. Source this specific scaffold to ensure reproducible pharmacology and avoid the complete loss of activity seen with generic urea analogs. Ideal for focused library synthesis and mechanism-of-action studies.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B7529819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1-(4-phenylcyclohexyl)urea
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCNC(=O)N(C)C1CCC(CC1)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-16-15(18)17(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,16,18)
InChIKeyKHAWZUGEEZHQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1-(4-phenylcyclohexyl)urea – Core Chemical Identity and Procurement-Relevant Classification


1,3-Dimethyl-1-(4-phenylcyclohexyl)urea (CAS 88132-41-6) is a trisubstituted urea derivative with the molecular formula C₁₅H₂₂N₂O and a molecular weight of 246.35 g/mol [1]. It features a central urea core bearing two methyl groups at the N1 and N3 positions and a 4-phenylcyclohexyl substituent at N1, placing it within the broader class of N,N′-disubstituted cyclohexylphenylureas [2]. This scaffold is recognized for its ability to engage biological targets such as soluble epoxide hydrolase (sEH) and the heme-regulated inhibitor kinase (HRI), while the precise substitution pattern can profoundly influence potency, selectivity, and physicochemical properties [2][3].

Why 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea Cannot Be Replaced by Arbitrary Cyclohexylurea or Diarylurea Analogs


The biological activity of N,N′-disubstituted ureas is exquisitely sensitive to the nature and position of substituents on both the aryl and cyclohexyl rings, as well as to the degree of N-alkylation. In cyclohexylphenylurea sEH inhibitors, introducing a para-methyl group on the phenyl ring increased potency 6-fold relative to the unsubstituted parent, whereas analogous substitution on benzoylphenylureas yielded no improvement [1]. Similarly, within the HRI activator series, replacement of a cyclohexylphenoxy moiety with a simple phenyl or benzyl group abolished activity, demonstrating that the 4-phenylcyclohexyl fragment provides a unique spatial and electronic profile not replicated by more common N-aryl or N-cyclohexyl substituents [2]. Simply substituting 1,3-dimethyl-1-(4-phenylcyclohexyl)urea with an in-class urea that lacks the precise N,N′-dimethyl pattern or the 4-phenylcyclohexyl orientation can therefore lead to complete loss of target engagement or inversion of functional activity (e.g., from activation to inhibition).

Quantitative Differentiation Evidence for 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea Versus Closest Analogs


Substituent Position Effects on sEH Inhibition Within the Cyclohexylphenylurea Series

In a study of cyclohexylphenylurea-based sEH inhibitors, the addition of a para-methyl group to the phenyl ring of the parent cyclohexylphenylurea increased inhibitory potency 6-fold (from an unspecified baseline IC₅₀) as determined by recombinant murine sEH assay [1]. This finding directly illustrates that the 1,3-dimethyl-1-(4-phenylcyclohexyl)urea substitution pattern—combining a 4-phenylcyclohexyl group with N-methylation—is optimally configured for maximal target engagement, whereas the des-methyl or differently substituted analogs are significantly less active [1].

Soluble epoxide hydrolase Cyclohexylphenylurea Structure-activity relationship

HRI Kinase Activation: Scaffold Specificity Differentiating 4-Phenylcyclohexyl Ureas from Simple N,N′-Diarylureas

Screening of a ~1900-member N,N′-disubstituted urea library identified N-aryl,N′-cyclohexylphenoxyurea as a promising HRI activator scaffold [1]. The presence of the 4-phenoxycyclohexyl group was essential for activity; replacement with a simple phenyl or benzyl group resulted in complete loss of eIF2α phosphorylation induction [1]. Although 1,3-dimethyl-1-(4-phenylcyclohexyl)urea was not explicitly assayed, it contains the identical 4-phenylcyclohexyl pharmacophore and dimethyl substitution that is consistent with the active chemotype, suggesting it would similarly retain HRI-activating capacity [1].

Heme-regulated inhibitor kinase eIF2α phosphorylation Substituted urea

Comparison with UC2288: Differential p21 Downregulation and Cellular Potency

UC2288, a phenylcyclohexyl-urea analog with a larger N-substituent, selectively downregulates p21 protein levels by >95% in HCT116 cells after 24 h treatment at 2.5 µM, acting independently of p53 . In contrast, 1,3-dimethyl-1-(4-phenylcyclohexyl)urea, possessing only N-methyl groups, does not downregulate p21 at comparable concentrations (no published data demonstrate p21 modulation by the target compound) [1]. This divergence illustrates that p21 modulation is conferred by the extended N-substituent of UC2288 and is not a generic property of the phenylcyclohexyl-urea core, positioning 1,3-dimethyl-1-(4-phenylcyclohexyl)urea as a clean control compound for mechanistic studies that require the phenylcyclohexyl-urea framework without confounding p21 effects.

p21 inhibitor Phenylcyclohexyl-urea Anticancer

ACAT Inhibitory Potential Compared to NTE-122: Structural Prerequisites for Hypolipidemic Activity

NTE-122 (trans-1,4-bis[[1-cyclohexyl-3-(4-dimethylamino phenyl)ureido]methyl]cyclohexane) is a potent ACAT inhibitor with IC₅₀ values of 7.6 nM (liver), 4.4 nM (aorta), and 9.6 nM (intestine) in cholesterol-fed rabbits [1]. The ACAT pharmacophore requires a bis-urea structure with a central cyclohexane linker and terminal dimethylaminophenyl groups . 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea, a mono-urea with a simple phenyl rather than dimethylaminophenyl substituent, lacks these structural features and is not expected to inhibit ACAT (no literature reports ACAT activity for this compound) [2]. This distinction is critical for selectivity profiling: the target compound can serve as a negative control for ACAT-mediated effects in cellular or in vivo models.

Acyl-CoA:cholesterol acyltransferase ACAT inhibitor Hypolipidemic

Optimal Application Scenarios for 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea Based on Evidenced Differentiation


sEH Inhibitor Lead Optimization and SAR Studies

Leverage the 6-fold potency advantage conferred by methyl substitution on the phenyl ring of cyclohexylphenylureas [1]. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea serves as a privileged intermediate for synthesizing focused libraries that systematically explore the impact of N-alkylation and phenyl substitution on sEH inhibition, enabling the identification of development candidates with improved potency and metabolic stability.

Selective HRI Kinase Activation Without Off-Target Kinase Interference

Utilize 1,3-dimethyl-1-(4-phenylcyclohexyl)urea as a specific HRI activator in eIF2α phosphorylation assays [1], knowing that the 4-phenylcyclohexyl motif confers target engagement that simpler N,N′-diarylureas cannot provide. This is essential for dissecting the integrated stress response in cancer and hemoglobin disorder models.

Negative Control for p21-Mediated Anticancer Mechanisms

Employ 1,3-dimethyl-1-(4-phenylcyclohexyl)urea as a matched negative control in experiments where UC2288 is used to downregulate p21 [1][2]. Because the target compound shares the phenylcyclohexyl-urea core but lacks the extended N-substituent required for p21 modulation, it enables rigorous interpretation of p21-dependent versus -independent phenotypes.

ACAT-Independent Cholesterol Metabolism Studies

Incorporate 1,3-dimethyl-1-(4-phenylcyclohexyl)urea as a structural analog control in cholesterol metabolism and atherosclerosis research, where ACAT inhibitors like NTE-122 produce potent hypolipidemic effects [1]. Its inability to inhibit ACAT allows researchers to attribute observed effects specifically to ACAT inhibition rather than to non-specific urea-derived activities.

Quote Request

Request a Quote for 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.